![molecular formula C10H10N2O2 B1323380 ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 24334-19-8](/img/structure/B1323380.png)

ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Vue d'ensemble

Description

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a compound that falls within the broader class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom. The ethyl ester group at the 2-position and the pyridine fusion give this compound unique chemical and physical properties, making it an interesting subject for various chemical studies and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related ethyl pyrrole-2-carboxylate derivatives has been achieved through various methods. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a solvent-free approach . Another method involved the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different hydrazine derivatives . These methods highlight the versatility and reactivity of the pyrrole ring, allowing for the introduction of various substituents to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using spectroscopic methods such as FT-IR, 1H NMR, and mass spectroscopy, complemented by quantum chemical calculations . These studies provide detailed insights into the electronic structure and confirm the formation of the desired products. For example, the vibrational analysis indicated the formation of dimers in the solid state through intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of ethyl pyrrole-2-carboxylate derivatives has been explored through various chemical reactions. The presence of the ester group allows for further functionalization and participation in multi-component reactions . For instance, ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates were used in a three-component spiro heterocyclization reaction . These reactions demonstrate the potential of ethyl pyrrole-2-carboxylate derivatives as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyrrole-2-carboxylate derivatives have been characterized by various spectroscopic techniques and theoretical calculations . The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . Quantum chemical calculations, including density functional theory (DFT), have been employed to evaluate properties such as energy, oscillator strength, and absorption maxima of electronic transitions . Additionally, topological parameters from Atoms in Molecules (AIM) theory have been used to analyze the strength and nature of intermolecular interactions .

Applications De Recherche Scientifique

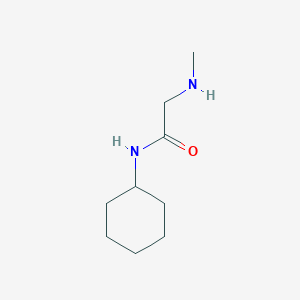

1. Immunomodulators Targeting Janus Kinase 3

- Application Summary : 1H-Pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators targeting Janus Kinase 3 (JAK3). These compounds are being explored for use in treating immune diseases such as organ transplantation .

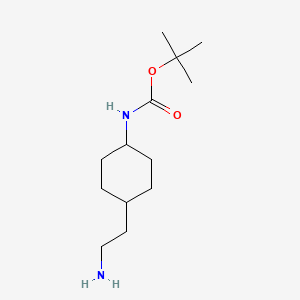

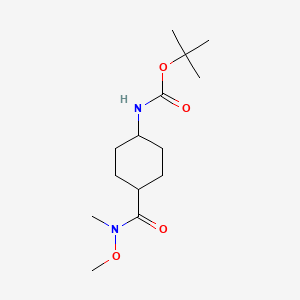

- Methods of Application/Experimental Procedures : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

- Results/Outcomes : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

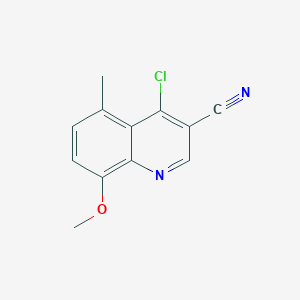

2. Fibroblast Growth Factor Receptor Inhibitors

- Application Summary : 1H-Pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .

- Methods of Application/Experimental Procedures : The research reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .

- Results/Outcomes : Among the compounds, 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

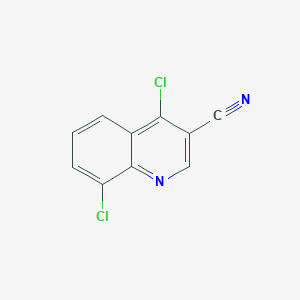

3. Anticancer and Antitumor Agents

- Application Summary : The 1H-pyrrolo[2,3-b]pyridine moiety exhibits a broad spectrum of biological activities, including anticancer and antitumor . These compounds are used as anticancer, antitumor, antileukemia, and antiviral agents .

- Methods of Application/Experimental Procedures : The activity of these compounds is related to DNA .

- Results/Outcomes : The specific outcomes depend on the particular compound and its application. More detailed information can be found in the original research article .

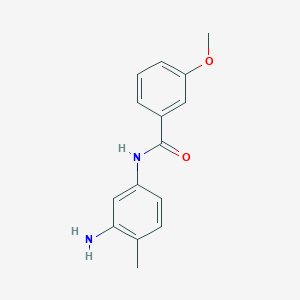

4. Blood Glucose Reduction

- Application Summary : Certain compounds related to “ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate” have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular compound and its application .

- Results/Outcomes : The specific outcomes depend on the particular compound and its application. More detailed information can be found in the original research article .

5. Antiviral and Antileukemia Agents

- Application Summary : The 1H-pyrrolo[2,3-b]pyridine moiety exhibits a broad spectrum of biological activities, including as inhibitor of HIV-1 and cell division cycle of 7-kinase . These compounds are used as antiviral and antileukemia agents .

- Methods of Application/Experimental Procedures : The activity of these compounds is related to DNA .

- Results/Outcomes : The specific outcomes depend on the particular compound and its application. More detailed information can be found in the original research article .

6. Blood Glucose Reduction

- Application Summary : Certain compounds related to “ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate” have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular compound and its application .

- Results/Outcomes : The specific outcomes depend on the particular compound and its application. More detailed information can be found in the original research article .

Propriétés

IUPAC Name |

ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-6-9(7)12-8/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQJRVCTFVYPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618424 | |

| Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

CAS RN |

24334-19-8 | |

| Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)